molecular formula C21H18N4O4S2 B2691020 (Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 577982-52-6

(Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2691020
CAS No.: 577982-52-6
M. Wt: 454.52
InChI Key: GNDCIHGEHLYIRN-GDNBJRDFSA-N
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Description

(Z)-Ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate ( 577982-52-6) is a specialized organic compound with a molecular formula of C21H18N4O4S2 and a molecular weight of 454.52 g/mol . This chemical is offered with a guaranteed purity of 90% or higher and is available for research applications from multiple suppliers . The compound belongs to the broader class of synthetic thiophene derivatives, which are recognized as privileged structures in medicinal chemistry due to their wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . In a research context, this particular molecule is of significant interest in the field of materials science. It has been featured in studies published in journals such as the Journal of Materials Chemistry C , investigating its potential application in the development of advanced functional materials . The presence of a nitroaromatic system and a thiophene core within its structure is often exploited in the design of photoswitchable molecules and organic electronic materials. Researchers utilize this compound as a key synthetic intermediate or a core building block for constructing more complex molecular architectures. It is supplied strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-4-29-21(26)18-12(2)13(3)31-20(18)23-10-15(9-22)19-24-17(11-30-19)14-5-7-16(8-6-14)25(27)28/h5-8,10-11,23H,4H2,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCIHGEHLYIRN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O4S2C_{21}H_{18}N_{4}O_{4}S_{2}, with a molecular weight of approximately 454.52 g/mol. The structure features a thiazole ring, a cyano group, and a nitrophenyl moiety, which are critical for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H18N4O4S2
Molecular Weight454.52 g/mol
CAS Number577982-52-6

Synthesis

The synthesis of this compound typically involves several steps, including the condensation of appropriate starting materials under specific reaction conditions. The most common method includes:

  • Condensation Reaction : The reaction between 2-aminobenzenethiol and aldehydes or ketones.
  • Cyclization : Formation of the thiazole ring through cyclization reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Reaction Conditions

  • Catalysts : Brønsted acids like TsOH·H₂O are often used to facilitate the condensation reaction.
  • Solvents : Common solvents include ethanol or other polar aprotic solvents.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Proteus mirabilis and Serratia marcescens

Inhibition zones were measured using standard agar diffusion methods, demonstrating promising antibacterial activity.

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory properties of thiazole derivatives. The compound's ability to inhibit carrageenan-induced edema in animal models suggests potential therapeutic applications in treating inflammatory diseases.

The proposed mechanism involves interaction with specific enzymes and receptors. The thiazole ring may inhibit enzyme activity through competitive inhibition, while the cyano and nitrophenyl groups enhance binding affinity via hydrogen bonding and π-π interactions.

Study 1: Synthesis and Evaluation

A study published in the European Journal of Medicinal Chemistry evaluated novel thiazole compounds for their biological activities, including this compound. The results indicated significant anti-inflammatory effects alongside antibacterial properties against multiple strains of bacteria .

Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests that this compound may have potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison of (Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate and Analogues

Compound Name/ID Core Structure Thiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Thiophene carboxylate 4-nitrophenyl C23H22N4O4S2* ~482.6* Ethyl carboxylate, cyano, nitro, thiazole Hypothesized: Anticancer, antiviral (inference from structural analogs)
Compound Thiophene carboxylate 2,4-dimethylphenyl C23H23N3O2S2 437.6 Ethyl carboxylate, cyano, thiazole Not specified; commercial availability suggests research use
Compound 25 Benzamide 4-nitrophenylamino C18H17N3O3S Not provided Benzamide, isoxazole, thioether, nitro Patent-listed for cancer, thrombosis, viral infections

*Calculated based on substituent differences from compound.

Key Observations:

Thiazole Substituent Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the 2,4-dimethylphenyl group in the compound, which is electron-donating. This difference may alter charge distribution, affecting binding to biological targets or catalytic sites . The 4-nitrophenylamino group in ’s Compound 25 shares the nitro functionality but is appended to a benzamide scaffold. This suggests nitro groups are prioritized in pharmacophore design, likely for enhancing stability or target affinity .

Core Structure Implications :

  • The thiophene carboxylate core (target and compounds) offers distinct π-conjugation and solubility profiles compared to the benzamide backbone ( compounds). Thiophene derivatives often exhibit improved metabolic stability over benzene analogs, a critical factor in drug development .

Functional Group Synergy: The cyano-vinylamino linker in the target compound and analog may facilitate π-stacking or hydrogen bonding, whereas ’s thioether and isoxazole groups could modulate redox activity or steric interactions .

Nitro groups in such contexts are often associated with enzyme inhibition (e.g., kinase or protease targets) .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions to ensure high yield and purity?

The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Key steps include:

  • Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group .
  • Condensation : The active methylene group undergoes Knoevenagel condensation with 4-nitrophenyl-substituted benzaldehyde in toluene, catalyzed by piperidine and acetic acid. Reaction completion occurs within 5–6 hours at reflux .
  • Purification : Recrystallization with ethanol yields the product (72–94% purity). Optimizing molar ratios of reagents and monitoring reaction time are critical to minimizing byproducts .

Q. How can researchers confirm the structural identity and stereochemistry of this compound using spectroscopic and analytical techniques?

  • IR Spectroscopy : Confirm the presence of cyano (C≡N, ~2200 cm⁻¹), ester (C=O, ~1700 cm⁻¹), and amino (N–H, ~3300 cm⁻¹) groups .
  • NMR Analysis :
    • ¹H NMR : Signals for aromatic protons (δ 7.5–8.3 ppm, 4-nitrophenyl), thiophene methyl groups (δ 2.1–2.5 ppm), and ethyl ester (δ 1.2–4.3 ppm) .
    • ¹³C NMR : Peaks for carbonyl carbons (ester: ~165 ppm; acrylamido: ~160 ppm) and nitrile carbon (~115 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are appropriate for evaluating biological activities (e.g., antioxidant, anti-inflammatory) of this compound?

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measure IC₅₀ values using ascorbic acid as a positive control .
    • Hydroxyl Radical Inhibition : Employ the deoxyribose degradation method .
  • Anti-inflammatory Evaluation :
    • Carrageenan-Induced Paw Edema (in vivo) : Administer the compound at 50–100 mg/kg and compare edema reduction with diclofenac .
  • Controls : Include vehicle (e.g., DMSO) and reference drug controls to validate assay specificity .

Advanced Research Questions

Q. What mechanistic insights explain the role of piperidine and acetic acid in the Knoevenagel condensation step?

  • Piperidine acts as a base, deprotonating the active methylene group to form a nucleophilic enolate.
  • Acetic Acid protonates intermediates, stabilizing the transition state and accelerating imine formation.
  • Optimization : Adjusting the piperidine:acetic acid ratio (e.g., 1:2) enhances regioselectivity for the (Z)-isomer. Kinetic studies (e.g., monitoring by TLC) can identify optimal catalytic conditions .

Q. How can researchers address challenges in isolating the (Z)-isomer, and what strategies minimize stereochemical contamination?

  • Chromatographic Separation : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to resolve (Z)- and (E)-isomers.
  • Crystallization : Differential solubility in ethanol at low temperatures favors (Z)-isomer precipitation .
  • HPLC Analysis : Employ a chiral column (e.g., Chiralpak IA) with a hexane:isopropanol mobile phase to assess stereochemical purity .

Q. What computational methods predict the compound’s electronic properties or binding interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., antioxidant activity). Basis sets like B3LYP/6-311+G(d,p) are suitable .
  • Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) using AutoDock Vina. Validate with experimental IC₅₀ data from anti-inflammatory assays .

Q. How do structural modifications (e.g., nitro group position, cyano substitution) influence bioactivity?

  • Nitro Group : Electron-withdrawing effects at the 4-position enhance anti-inflammatory activity by stabilizing charge-transfer complexes with COX-2 .
  • Cyano Group : Increases electrophilicity, improving radical scavenging in antioxidant assays. Replace with carboxyl groups to study polarity-activity relationships .
  • SAR Strategies : Synthesize analogs using substituted benzaldehydes (e.g., 3-nitro, 4-fluoro) and compare bioactivity trends .

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